molecular formula C19H20Cl2N4O2 B8714961 Methanone,[4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-,hydrochloride

Methanone,[4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-,hydrochloride

Cat. No.: B8714961
M. Wt: 407.3 g/mol
InChI Key: WLDGELPXROXINW-UHFFFAOYSA-N
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Description

Methanone,[4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-,hydrochloride is a useful research compound. Its molecular formula is C19H20Cl2N4O2 and its molecular weight is 407.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H20Cl2N4O2

Molecular Weight

407.3 g/mol

IUPAC Name

[4-(3-chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C19H19ClN4O2.ClH/c1-23-6-5-15-17(23)16(19(25)24-7-9-26-10-8-24)12-21-18(15)22-14-4-2-3-13(20)11-14;/h2-6,11-12H,7-10H2,1H3,(H,21,22);1H

InChI Key

WLDGELPXROXINW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(3-chloro-phenylamino)-1H-methyl-1H-pyrrolo[3,2-c]pyridin-7-carboxylic acid (29 mg), morpholine (36 ul), 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (76 mg), 1-hydroxybenzotriazole hydrate (54 mg) and N,N-diisopropylethylamine (140 ul) in dimethylformamide (2 ml) was stirred overnight then added to a mixture of ethyl acetate (20 ml) water (20 ml) and saturated sodium bicarbonate (10 ml). The layers were separated and the organic layer washed with water 3 times, brine, dried (MgSO4) and evaporated to give a gum. Purified on MDAP and the product split into two fractions. The first fraction was evaporated, dissolved in ethyl acetate and washed as above, dried and evaporate to give a solid. This was triturated with ether and purified by MDAP and chromatography on silica gel, eluting with dichloromethane/methanol, 20:1, to give the free base which was taken up in DCM treated with ethereal HCl, evaporated and triturated with ether to give the title compound as a solid (11 mg)
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-(3-chloro-phenylamino)-1H-methyl-1H-pyrrolo[3,2-c]pyridin-7-carboxylic acid
Quantity
29 mg
Type
reactant
Reaction Step Two
Quantity
36 μL
Type
reactant
Reaction Step Two
Quantity
76 mg
Type
reactant
Reaction Step Two
Quantity
54 mg
Type
reactant
Reaction Step Two
Quantity
140 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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